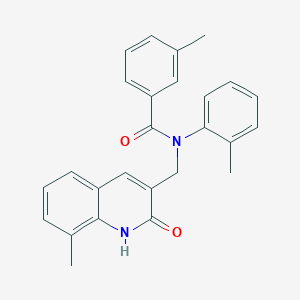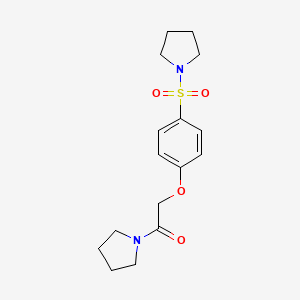
1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as PPSPE and is known for its ability to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in the regulation of insulin signaling, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
PPSPE acts as a competitive inhibitor of 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This leads to an increase in insulin signaling and glucose uptake in cells, making it a potential treatment for insulin resistance and type 2 diabetes.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling, PPSPE has also been shown to modulate other signaling pathways in cells. Studies have demonstrated that PPSPE can inhibit the activity of the JAK/STAT signaling pathway, which plays a crucial role in the regulation of immune responses and inflammation. This suggests that PPSPE may have potential applications in the treatment of autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of PPSPE as a research tool is its specificity for 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, allowing for the selective inhibition of this enzyme without affecting other phosphatases. However, the use of PPSPE in in vivo experiments may be limited by its poor bioavailability and rapid metabolism, which can reduce its effectiveness in vivo.
Future Directions
There are several areas of future research that could be explored with regards to PPSPE. One potential direction is the development of novel formulations or delivery methods that could improve the bioavailability of PPSPE in vivo. Additionally, further studies could investigate the potential applications of PPSPE in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, the development of more potent and selective 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone inhibitors could lead to the discovery of new therapeutic targets and treatments for metabolic disorders.
Synthesis Methods
PPSPE can be synthesized using a variety of methods, including the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 1-(pyrrolidin-1-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography to obtain a high yield of pure PPSPE.
Scientific Research Applications
PPSPE has been extensively studied in the context of its potential therapeutic applications. In addition to its activity as a 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone inhibitor, PPSPE has also been shown to exhibit anti-inflammatory and anti-cancer properties. Studies have demonstrated that PPSPE can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for the development of novel cancer therapies.
properties
IUPAC Name |
1-pyrrolidin-1-yl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-9-1-2-10-17)13-22-14-5-7-15(8-6-14)23(20,21)18-11-3-4-12-18/h5-8H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOXRIKWSSFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrrolidine-1-sulfonyl)-phenoxy]-1-pyrrolidin-1-yl-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

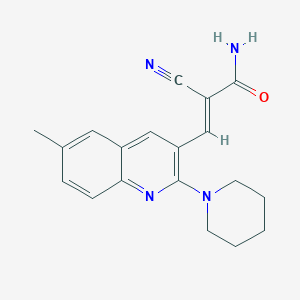

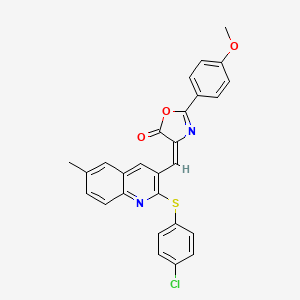
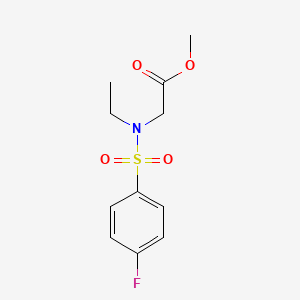
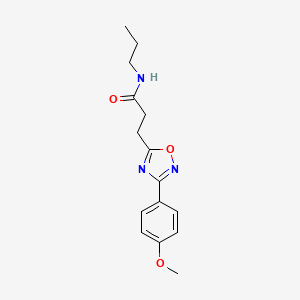

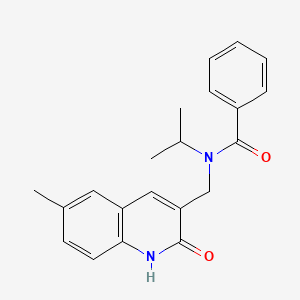
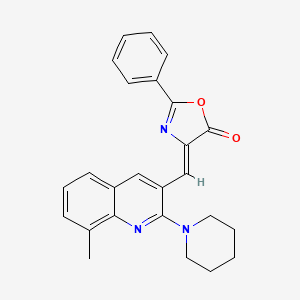
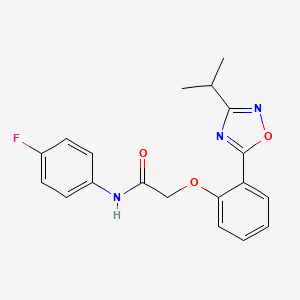
![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)

